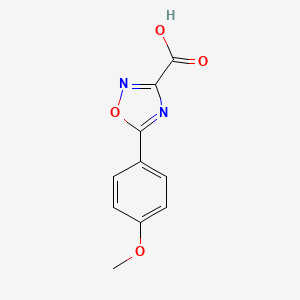

5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid

Overview

Description

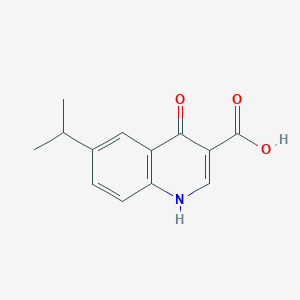

- 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid is a chemical compound with the molecular formula C<sub>11</sub>H<sub>9</sub>NO<sub>4</sub> .

- It belongs to the class of oxadiazole carboxylic acids and contains a methoxyphenyl group.

- The compound has been studied for its potential pharmacological properties.

Synthesis Analysis

- The synthesis of 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid involves the reaction of appropriate starting materials.

- Unfortunately, I do not have access to specific synthetic methods for this compound. However, scientific literature and research papers would provide detailed synthetic routes.

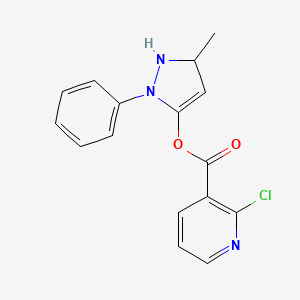

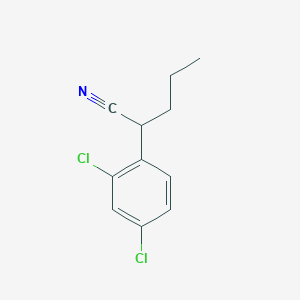

Molecular Structure Analysis

- The molecular structure of 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid consists of an oxadiazole ring with a methoxyphenyl substituent.

- The carboxylic acid functional group is also present.

- The isoxazole ring system contributes to the overall structure.

Chemical Reactions Analysis

- The compound may participate in various chemical reactions typical of carboxylic acids and oxadiazoles.

- Specific reactions would depend on the functional groups present and the reaction conditions.

Physical And Chemical Properties Analysis

- Density : 1.3±0.1 g/cm³

- Boiling Point : 461.1±40.0 °C at 760 mmHg

- Vapour Pressure : 0.0±1.2 mmHg at 25°C

- Enthalpy of Vaporization : 76.1±3.0 kJ/mol

- Flash Point : 232.7±27.3 °C

- Index of Refraction : 1.570

- Molar Refractivity : 54.8±0.3 cm³

- Polar Surface Area : 73 Ų

- Polarizability : 21.7±0.5 × 10⁻²⁴ cm³

- Surface Tension : 51.3±3.0 dyne/cm

- Molar Volume : 167.3±3.0 cm³

Scientific Research Applications

-

Inhibition of Linoleate Oxygenase Activity of ALOX15

- Application : This compound is used in the study of lipid peroxidizing enzymes that exhibit variable functionality in different cancer and inflammation models .

- Method : In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .

- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

-

- Application : This compound is used in the synthesis of heterocycles containing the 1,2,3-triazole moiety, which are known to display significant biological activities .

- Method : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .

- Results : The reaction produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .

-

- Application : Mequinol, a compound with a similar structure, is a common active ingredient in topical drugs used for skin depigmentation .

- Method : As a topical drug, mequinol is often mixed with tretinoin, a topical retinoid. A common formulation for this drug is an ethanolic solution of 2% mequinol and 0.01% tretinoin by mass .

- Results : Dermatologists commonly prescribe the drug to treat liver spots .

-

- Application : The compound can be used in the reduction of the nitro group to the corresponding amine .

- Method : Tin (II) hydrochloride is used due to its high reducing efficiency and the simplicity of the reaction performance .

- Results : The nitro group of the compound is reduced to the corresponding amine .

-

Porphyrin and Porphyrinoid Total Synthesis and Biosynthesis

- Application : Porphyrins feature prominently in nature, be it as enzymatic cofactors, electron and exciton shuffles, as photoactive dyes, or as signaling substances. Their involvement in the generation, storage and use of oxygen is pivotal to life, while their photochemical properties are central to the biochemical functioning of plants .

- Method : Strategies for the synthesis of functionalized porphyrins have now reached a state of refinement where pretty well any desired porphyrin can successfully be synthesized with the approaches that are available, including a cornucopia of related macrocycle-modified porphyrinoids .

- Results : When complexed to metals, porphyrins can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions .

-

Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15

- Application : Several indole and imidazole derivatives inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner, but the molecular basis for this allosteric inhibition remains unclear .

- Method : In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model, in which the inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer .

- Results : Chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .

Safety And Hazards

- The compound is classified as follows:

- Harmful if swallowed (H302)

- May cause an allergic skin reaction (H317)

- Causes serious eye irritation (H319)

- Toxic to aquatic life (H401)

- Harmful to aquatic life with long-lasting effects (H412)

- Proper handling, personal protective equipment, and disposal precautions are essential.

Future Directions

- Further research is needed to explore the compound’s biological activity, potential applications, and safety profile.

- Investigate its interactions with biological targets and evaluate its pharmacological properties.

properties

IUPAC Name |

5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNSBLCNDDHPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396912 | |

| Record name | 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |

CAS RN |

400085-56-5 | |

| Record name | 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate](/img/structure/B1621838.png)